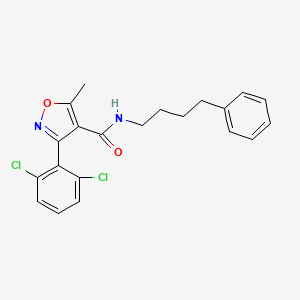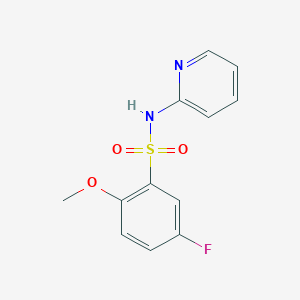
N-ethyl-N'-(2-thienylmethyl)ethanediamide
説明
N-ethyl-N'-(2-thienylmethyl)ethanediamide, commonly known as ETME, is a chemical compound that has been widely used in scientific research due to its unique properties. This compound belongs to the family of amides and has a molecular formula of C12H18N2S. ETME has been studied extensively for its potential use in various fields, including medicinal chemistry, biochemistry, and materials science. In
作用機序
The exact mechanism of action of ETME is not fully understood. However, it is believed to work by inhibiting the growth of fungi and bacteria. ETME has been shown to bind to metal ions, which may play a role in its antimicrobial activity. It has also been shown to disrupt the cell membrane of fungi and bacteria, leading to their death.
Biochemical and Physiological Effects
ETME has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of various fungi and bacteria, including Candida albicans, Aspergillus niger, and Staphylococcus aureus. ETME has also been shown to have anti-inflammatory properties, which may make it useful in the treatment of inflammatory diseases. Additionally, ETME has been shown to have antioxidant properties, which may make it useful in the prevention of oxidative stress-related diseases.
実験室実験の利点と制限
One of the main advantages of using ETME in lab experiments is its unique properties. ETME has been shown to have antimicrobial, anti-inflammatory, and antioxidant properties, which make it useful in a variety of research applications. Additionally, ETME is relatively easy to synthesize and can be obtained in high purity.
One of the limitations of using ETME in lab experiments is its potential toxicity. While ETME has been shown to be relatively non-toxic, it can be harmful if ingested or inhaled. Additionally, the exact mechanism of action of ETME is not fully understood, which may make it difficult to interpret research results.
将来の方向性
There are many potential future directions for the study of ETME. One area of research could be the development of new metal complexes using ETME as a ligand. Additionally, ETME could be studied further for its potential use in medicinal chemistry, including the development of new drugs for the treatment of fungal and bacterial infections. ETME could also be studied for its potential use in materials science, including the development of new polymers and coatings.
Conclusion
In conclusion, N-ethyl-N'-(2-thienylmethyl)ethanediamide, or ETME, is a chemical compound that has been widely used in scientific research due to its unique properties. ETME has been studied for its potential use in various fields, including medicinal chemistry, biochemistry, and materials science. While the exact mechanism of action of ETME is not fully understood, it has been shown to have antimicrobial, anti-inflammatory, and antioxidant properties. There are many potential future directions for the study of ETME, including the development of new metal complexes and drugs for the treatment of fungal and bacterial infections.
科学的研究の応用
ETME has been used extensively in scientific research due to its unique properties. It has been studied for its potential use as a ligand in metal complexes, as well as for its potential use in medicinal chemistry. ETME has been shown to have antifungal and antibacterial properties and has been studied as a potential treatment for various diseases. It has also been studied for its potential use in materials science, including the development of new polymers and coatings.
特性
IUPAC Name |
N-ethyl-N'-(thiophen-2-ylmethyl)oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2S/c1-2-10-8(12)9(13)11-6-7-4-3-5-14-7/h3-5H,2,6H2,1H3,(H,10,12)(H,11,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWQCGUSKKNYANG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C(=O)NCC1=CC=CS1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-ethyl-N'-(thiophen-2-ylmethyl)oxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-{[5-(ethoxycarbonyl)-4-methyl-1,3-thiazol-2-yl]amino}-2-oxoethyl 2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxylate](/img/structure/B4674828.png)
![N-{1-{[(4-chlorophenyl)amino]carbonyl}-2-[4-(dimethylamino)phenyl]vinyl}benzamide](/img/structure/B4674843.png)
![N-[4-(aminocarbonyl)phenyl]-3,4-difluorobenzamide](/img/structure/B4674850.png)
![1-{2-[2-(mesityloxy)ethoxy]ethyl}-4-methylpiperidine oxalate](/img/structure/B4674857.png)

![3-[5-(2-bromo-4-nitrophenyl)-2-furyl]-2-cyano-N-(4-fluorophenyl)acrylamide](/img/structure/B4674872.png)

![(4-methoxy-2-methylphenyl){1-[(2-methoxy-3-pyridinyl)carbonyl]-3-piperidinyl}methanone](/img/structure/B4674887.png)
![N-[1-(2-fluorobenzyl)-1H-pyrazol-3-yl]-N'-{3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}thiourea](/img/structure/B4674893.png)
![2-[4-(3-methoxybenzyl)-1-piperazinyl]ethanol](/img/structure/B4674897.png)
![N-(4-methylphenyl)-2-{[5-(2-thienyl)-3-isoxazolyl]methoxy}acetamide](/img/structure/B4674898.png)
![5-chloro-2-[2-(4-methylphenoxy)ethoxy]benzaldehyde](/img/structure/B4674903.png)
![2-[(4-methylbenzyl)thio]-5-propyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B4674911.png)